molecular formula C8H4F3NO5 B118761 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid CAS No. 149707-41-5

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Cat. No. B118761
M. Wt: 251.12 g/mol
InChI Key: MGDZIIULBYARTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is a chemical compound with the molecular formula C8H4F3NO5 . It readily forms organotin (IV) complexes .


Synthesis Analysis

This compound may be used as a precursor for the preparation of quinolone derivatives . It can also be used to synthesize 1-(carboxymethyl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and triaqua (1,10-phenanthroline-κ2N, N′) (2, 4, 5-trifluoro-3-methoxybenzoato-κO1) cobalt (II) 2, 4, 5-trifluoro-3-methoxybenzoate .


Molecular Structure Analysis

The molecular weight of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is 251.12 g/mol . The SMILES string representation of this compound is COc1c(F)c(F)cc(C(O)=O)c1F .


Chemical Reactions Analysis

As mentioned earlier, 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid readily forms organotin (IV) complexes . It can also be used in the synthesis of various derivatives .


Physical And Chemical Properties Analysis

The melting point of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is between 105-112 °C . More detailed physical and chemical properties were not found in the retrieved documents.

Scientific Research Applications

Synthesis and Structural Analysis

2,4,5-Trifluoro-3-methoxybenzoic acid has been utilized in the synthesis of organotin(IV) complexes, demonstrating its potential in the creation of compounds with unique structures and properties. The study by Ma, Han, and Zhang (2006) reveals the synthesis of eight new organotin(IV) complexes characterized by IR, NMR, and X-ray crystallography. The structural analysis showed that the tin atoms in these complexes adopt five- and six-coordinated geometries, forming 1D chains through weak hydrogen bonding, indicating potential applications in material science and catalysis (Ma, Han, & Zhang, 2006).

Pharmaceutical Intermediates

The compound serves as a key intermediate in pharmaceutical synthesis, as illustrated by Deng et al. (2015), who developed a facile continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, showcasing its importance in the pharmaceutical industry and material science. The process highlights the compound's role in producing high-purity products efficiently, which could be crucial for synthesizing drugs and advanced materials (Deng et al., 2015).

Material Science Applications

Furthermore, the compound's derivatives, particularly in organotin(IV) complexes, demonstrate potential applications in material science. Ma, Han, and Zhang (2007) synthesized complexes based on mixed ligands of 2,4,5-trifluoro-3-methoxybenzoic acid and 4,4′-bipy, characterized by various spectroscopic methods. The structures of these complexes, which feature five-coordinated tin atoms and 2D networks connected by C–H···O interactions, suggest their utility in developing new materials with specific optical, electronic, or catalytic properties (Ma, Han, & Zhang, 2007).

Environmental and Sensory Applications

In environmental science, the ability of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid derivatives to interact with various compounds opens avenues for creating sensors and materials designed for detecting pollutants or hazardous substances. Algarra et al. (2011) explored the use of CdSe quantum dots capped with PAMAM-G(4) dendrimer for detecting nitroaromatic compounds, demonstrating the potential of such materials in environmental monitoring and public security (Algarra et al., 2011).

Safety And Hazards

This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The precautionary statements include avoiding breathing dust, contact with skin and eyes, and ensuring good ventilation at the workstation .

properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO5/c1-17-7-3(9)2(8(13)14)6(12(15)16)4(10)5(7)11/h1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDZIIULBYARTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618259
Record name 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

CAS RN

149707-41-5
Record name 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.0 mL of conc. HNO3 at 0° C. was slowly treated with 10.0 mL of conc. H2SO4, then 4.12 g (20 mmol) of 3-methoxy-2,4,5-trifluoro-benzoic acid. The reaction mixture was warmed to room temperature and stirred overnight. The mixture was poured in to a beaker containing ice. The resulting solid was collected by filtration, washed with cold water and dried to produce 4.0 g (16 mmol, 80%) of 3-methoxy-6-nitro-2,4,5-trifluoro-benzoic acid. LCMS: 252 (M+1)+.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step Two

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